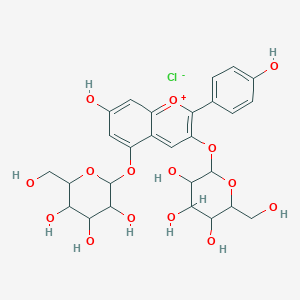

Pelargonin chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pelargonin chloride is a naturally occurring anthocyanin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and vegetables. It is found in significant amounts in red fruits and vegetables such as strawberries, raspberries, and pomegranates . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

Wirkmechanismus

Pelargonin chloride, also known as Pelargonidin-3,5-O-diglucoside chloride, Pelargonin (glycoside), or Pelargonidin 3,5-diglucoside, is a compound of interest in the field of biochemistry due to its potential therapeutic properties .

Target of Action

This compound is an anthocyanin, a type of flavonoid that is present in fruits and vegetables as natural colorants . It has been found in dates and has been investigated for its anti-allergic properties

Mode of Action

It is known to display antioxidant and antigenotoxic properties . This suggests that it may interact with its targets to neutralize harmful free radicals and prevent damage to genetic material.

Biochemical Pathways

This compound is involved in the anthocyanin biosynthetic pathway . Anthocyanins are responsible for the red, purple, and blue colors in many fruits and vegetables. They are also known to have antioxidant properties, which can help protect cells from damage by harmful free radicals .

Pharmacokinetics

Like other anthocyanins, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antigenotoxic properties . By neutralizing harmful free radicals, it can help protect cells from oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity may be enhanced in the presence of other antioxidants. Additionally, factors such as pH, temperature, and light exposure can affect its stability .

Biochemische Analyse

Biochemical Properties

Pelargonin chloride acts as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) . It demonstrates inhibitory effects on enzymes involved in the production of ROS, RNS, and pro-inflammatory cytokines . This interaction with enzymes and other biomolecules plays a crucial role in biochemical reactions.

Cellular Effects

This compound influences cell function by its antioxidant and antigenotoxic properties It can prevent oxidative stress and inflammation, which are common in many cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It has been found to have inhibitory effects on enzymes involved in the production of ROS, RNS, and pro-inflammatory cytokines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pelargonin chloride can be synthesized through the glycosylation of pelargonidin. The process involves the reaction of pelargonidin with glucose molecules in the presence of glycosyltransferase enzymes . The reaction typically occurs under mild acidic conditions to facilitate the attachment of glucose molecules to the pelargonidin structure.

Industrial Production Methods

Industrial production of pelargonidin 3,5-diglucoside often involves extraction from natural sources such as berries and pomegranates. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form . Solvents such as methanol, ethanol, and water are commonly used in the extraction process .

Analyse Chemischer Reaktionen

Types of Reactions

Pelargonin chloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert pelargonidin 3,5-diglucoside into its leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated and benzoylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pelargonin chloride has a wide range of scientific research applications:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

Industry: Used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.

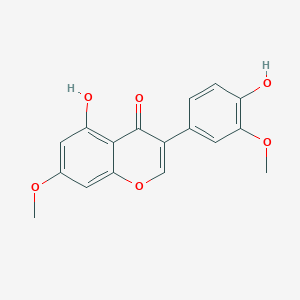

Vergleich Mit ähnlichen Verbindungen

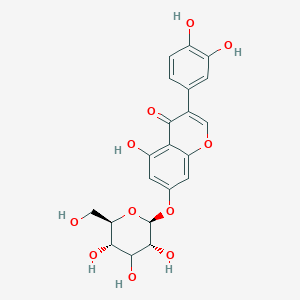

Pelargonin chloride is compared with other anthocyanins such as cyanidin 3,5-diglucoside, delphinidin 3,5-diglucoside, and peonidin 3,5-diglucoside:

Cyanidin 3,5-diglucoside: Similar antioxidant properties but differs in color and stability under various pH conditions.

Delphinidin 3,5-diglucoside: Exhibits stronger antioxidant activity but is less stable in acidic conditions.

Peonidin 3,5-diglucoside: Known for its anti-inflammatory properties but has a different absorption spectrum.

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various applications.

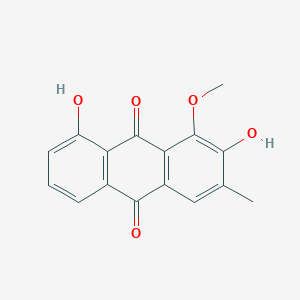

Eigenschaften

IUPAC Name |

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRROHKULXIUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-58-6 |

Source

|

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

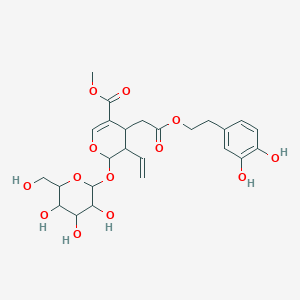

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)